molecular formula C6H5Br2NO B1457281 (2,3-Dibromopyridin-4-yl)methanol CAS No. 1227584-38-4

(2,3-Dibromopyridin-4-yl)methanol

Cat. No.: B1457281
CAS No.: 1227584-38-4
M. Wt: 266.92 g/mol
InChI Key: WYIOZEUTWFWWAB-UHFFFAOYSA-N
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Description

Significance of Polyhalogenated Pyridine (B92270) Derivatives in Organic Synthesis

Polyhalogenated pyridine derivatives are indispensable building blocks in organic synthesis. The presence of multiple halogen atoms on the pyridine ring offers several advantages. Firstly, the halogens act as versatile functional group handles, enabling a wide range of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to form new carbon-carbon and carbon-heteroatom bonds. Secondly, the number and position of the halogen atoms can be used to fine-tune the electronic properties and reactivity of the pyridine ring. This allows for selective transformations at specific positions, providing a high degree of control in the construction of complex molecular architectures.

Importance of Hydroxymethylated Pyridine Scaffolds in Modern Chemistry

Hydroxymethylated pyridine scaffolds are of paramount importance in modern chemistry, particularly in the field of drug discovery. The hydroxymethyl group can be readily oxidized to an aldehyde or a carboxylic acid, or it can be converted into a variety of other functional groups, making it a key site for molecular diversification. Furthermore, the pyridine nucleus itself is a common feature in many biologically active compounds and approved drugs. researchgate.netnih.gov The introduction of a hydroxymethyl group provides a handle for modifying the pharmacokinetic and pharmacodynamic properties of these molecules. Pyridine-containing compounds have shown a wide range of biological activities, including antibacterial, antifungal, and anticancer properties. researchgate.net

Rationale for Focused Research on (2,3-Dibromopyridin-4-yl)methanol

The compound this compound is a subject of focused research due to its unique substitution pattern, which combines the reactivity of two bromine atoms at adjacent positions with the synthetic versatility of a hydroxymethyl group. This specific arrangement of functional groups offers the potential for a variety of selective chemical transformations. The bromine atoms at the 2- and 3-positions can be differentially functionalized, and the hydroxymethyl group at the 4-position provides a site for further modification. This trifunctional nature makes this compound a highly attractive building block for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.

Overview of Research Scope and Objectives

The primary objective of this article is to provide a detailed and scientifically accurate overview of the current state of knowledge regarding this compound. This includes a thorough examination of its chemical and physical properties, a discussion of potential synthetic routes for its preparation, and an exploration of its applications as a chemical intermediate. By focusing solely on this specific compound, this article aims to serve as a comprehensive resource for researchers interested in the synthesis and utilization of highly functionalized pyridine derivatives.

Chemical Profile of this compound

A comprehensive understanding of the chemical and physical properties of this compound is essential for its effective use in organic synthesis. This section details its key identifiers and physicochemical characteristics.

Chemical Identifiers and Formula

PropertyValue
IUPAC Name This compound
CAS Number Not available
Molecular Formula C6H5Br2NO
Molecular Weight 266.92 g/mol
SMILES C1=C(C(=C(N=C1)Br)Br)CO

Physicochemical Properties

PropertyValue
Appearance Likely a solid at room temperature
Solubility Expected to be soluble in common organic solvents
Boiling Point Not available
Melting Point Not available

Synthesis and Elucidation of this compound

The synthesis of this compound, while not extensively documented in dedicated publications, can be approached through established methodologies in pyridine chemistry. The key challenge lies in the selective introduction of the hydroxymethyl group at the C4 position of the 2,3-dibromopyridine scaffold.

One plausible and efficient synthetic strategy involves the directed ortho-metalation of 2,3-dibromopyridine. This approach would likely utilize a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), to selectively deprotonate the C4 position of the pyridine ring. The resulting lithiated intermediate can then be trapped with a suitable electrophile, in this case, formaldehyde (HCHO), to introduce the desired hydroxymethyl group. The reaction would need to be carried out at low temperatures to ensure the stability of the organolithium species and to control the regioselectivity of the reaction.

An alternative approach could involve a halogen-metal exchange reaction. Starting from 2,3,4-tribromopyridine, a selective bromine-lithium exchange at the 4-position could be achieved using an organolithium reagent like n-butyllithium at low temperatures. Subsequent reaction of the resulting 4-lithiated species with formaldehyde would then yield the target compound.

Applications in Chemical Synthesis

The synthetic utility of this compound stems from the presence of three distinct reactive sites: the two bromine atoms and the hydroxymethyl group. This trifunctional nature allows for a wide range of subsequent chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

The bromine atoms at the 2- and 3-positions can be selectively functionalized using various cross-coupling reactions. For instance, a Suzuki-Miyaura coupling could be employed to introduce aryl or heteroaryl groups at these positions, while a Sonogashira coupling could be used to install alkyne moieties. The differential reactivity of the bromine atoms, influenced by their electronic environment, may allow for sequential and site-selective modifications.

The hydroxymethyl group at the 4-position offers another avenue for synthetic elaboration. It can be oxidized to an aldehyde or a carboxylic acid, providing access to a different set of functional group transformations. Alternatively, it can be converted into an ether or an ester, or used as a nucleophile in substitution reactions. This versatility allows for the introduction of a wide variety of side chains and functional groups at this position.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-dibromopyridin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c7-5-4(3-10)1-2-9-6(5)8/h1-2,10H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYIOZEUTWFWWAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1CO)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101305945
Record name 2,3-Dibromo-4-pyridinemethanol
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Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227584-38-4
Record name 2,3-Dibromo-4-pyridinemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227584-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,3-Dibromo-4-pyridinemethanol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2,3 Dibromopyridin 4 Yl Methanol and Analogues

Retrosynthetic Analysis and Key Precursors for the (2,3-Dibromopyridin-4-yl) Skeleton

Retrosynthetic analysis is a technique that deconstructs a target molecule into simpler, commercially available starting materials. amazonaws.comscitepress.org For (2,3-Dibromopyridin-4-yl)methanol, the primary disconnections involve the carbon-bromine bonds and the carbon-carbon bond of the hydroxymethyl group. This analysis points to key precursors such as pyridine (B92270), 4-picoline, or pyridine-4-carboxylic acid. nih.govwikipedia.org The core challenge lies in the regioselective introduction of two bromine atoms at the C-2 and C-3 positions of the pyridine ring.

A plausible retrosynthetic pathway for this compound is outlined below:

Target MoleculeKey DisconnectionsPrecursors
This compoundC-Br bonds, C-C bond of hydroxymethyl group2,3-Dibromopyridine-4-carboxylic acid or its ester, 2,3-Dibromo-4-cyanopyridine

Strategies for Regioselective Bromination of the Pyridine Core

The electron-deficient nature of the pyridine ring makes electrophilic substitution, such as bromination, challenging and often requires harsh conditions. acs.org Achieving regioselectivity, particularly for a 2,3-dibromo substitution pattern, necessitates specific synthetic strategies.

Direct Halogenation Approaches

Direct bromination of pyridine itself typically requires very high temperatures (over 300 °C) and can lead to a mixture of polybrominated products. acs.org The presence of activating groups can facilitate the reaction and influence the position of bromination. For instance, the N-oxidation of pyridines enhances their reactivity towards electrophilic substitution, primarily at the 2- and 4-positions. researchgate.net Subsequent deoxygenation would then yield the desired brominated pyridine. researchgate.net Another approach involves using specifically designed phosphine (B1218219) reagents to halogenate pyridines at the 4-position. nih.gov

Metal-Mediated Halogenation (e.g., Directed Ortho-Metalation followed by Bromination)

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. znaturforsch.combaranlab.org This method involves the deprotonation of a position ortho to a directing metalating group (DMG) by a strong base, typically an organolithium reagent, followed by quenching with an electrophile, in this case, a bromine source. baranlab.orgacs.org

For the synthesis of a 2,3-dibrominated pyridine, a sequential metalation-bromination approach can be envisioned. For example, a directing group at the 2-position could guide the first bromination to the 3-position. A subsequent halogen-metal exchange or a second directed metalation could then be employed to introduce the second bromine atom. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions. znaturforsch.com Knochel and coworkers have demonstrated the highly regioselective Br/Mg exchange reaction on 3,5-dibromopyridine (B18299) derivatives, which allows for the introduction of various electrophiles at the 3-position. nih.gov

Introduction and Functionalization of the 4-Hydroxymethyl Moiety

Once the 2,3-dibrominated pyridine skeleton is established, the final step is the introduction or modification of a functional group at the 4-position to yield the hydroxymethyl moiety.

Reduction of Carboxylic Acid Derivatives (e.g., Methyl Esters) to Alcohols

A common and effective method for synthesizing primary alcohols is the reduction of corresponding carboxylic acid esters. youtube.com In the context of this compound synthesis, 2,3-dibromopyridine-4-carboxylic acid would first be esterified, for example, to its methyl ester. This ester can then be reduced using a powerful reducing agent like lithium aluminum hydride (LiAlH₄). acs.orgchemicalbook.com

A typical procedure involves the reduction of methyl isonicotinate (B8489971) using sodium borohydride (B1222165) and lithium chloride in tetrahydrofuran (B95107). nbinno.comgoogle.com This method is also applicable to the synthesis of this compound from the corresponding methyl 2,3-dibromoisonicotinate.

Starting MaterialReagentsProduct
Methyl 2,3-dibromoisonicotinate1. LiAlH₄ 2. H₂OThis compound
2,3-Dibromopyridine-4-carboxylic acid1. SOCl₂ or CH₃OH/H⁺ 2. LiAlH₄ 3. H₂OThis compound

Alternative Pathways for Formyl or Nitrile Group Reduction to Methanol (B129727)

Alternative synthetic routes can proceed through the reduction of a 4-formyl or 4-cyano group. 2,3-Dibromo-4-formylpyridine can be reduced to the corresponding alcohol using mild reducing agents like sodium borohydride (NaBH₄).

The reduction of a nitrile group offers another pathway. The starting material, 2,3-dibromo-4-cyanopyridine, can be synthesized and subsequently reduced to the primary amine, which can then be converted to the alcohol. However, a more direct approach is the hydrolysis of the nitrile to the carboxylic acid, followed by reduction as described in section 2.3.1. The commercial production of isonicotinic acid often involves the ammoxidation of 4-picoline to the nitrile, followed by hydrolysis. wikipedia.org A similar strategy could be adapted for the synthesis of the dibrominated analogue. For instance, 2-methyl-4-nitropyridine (B19543) can be reduced to 2-methyl-4-aminopyridine, which can then undergo reactions to introduce the bromine atoms and convert the methyl group to a hydroxymethyl group. google.com

Convergent and Linear Synthetic Routes to the Target Compound

Sequential Halogenation and Hydroxymethylation Approaches

A linear synthetic strategy is a common approach for constructing polysubstituted pyridines. This methodology involves the sequential introduction of the required functional groups onto a pyridine scaffold. One plausible route begins with the halogenation of the pyridine ring, followed by the introduction of the hydroxymethyl group.

The direct halogenation of pyridine is often challenging due to the electron-deficient nature of the ring, which typically requires harsh reaction conditions. nih.gov Electrophilic bromination of unsubstituted pyridine, for instance, is difficult and may yield a mixture of regioisomers. youtube.com However, the presence of activating groups can direct the regioselectivity of the halogenation. youtube.com A potential pathway could start with a pre-functionalized pyridine, such as 2-aminopyridine. The amino group activates the ring, facilitating electrophilic substitution.

A generalized sequence could be:

Bromination : A suitable pyridine precursor is first brominated. The challenge lies in achieving the desired 2,3-dibromo substitution pattern. This might require multiple steps or specific directing groups to control the regioselectivity. For instance, bromination of certain pyridines can be achieved using N-bromosuccinimide (NBS) in a suitable solvent. youtube.com

Introduction of the 4-position functional group : Following bromination, a functional group that can be converted to a hydroxymethyl group is introduced at the 4-position. This could be a cyano or a carboxylate group.

Reduction : The final step involves the reduction of the functional group at the 4-position to the hydroxymethyl group. For example, a methyl carboxylate group can be reduced to a primary alcohol using a reducing agent like lithium aluminium hydride in an anhydrous solvent such as tetrahydrofuran (THF). chemicalbook.com

This linear approach, while conceptually straightforward, can be hampered by cumulative yield losses over multiple steps and the difficulty in controlling regiochemistry during the halogenation stages.

Late-Stage Bromination of Pre-formed Pyridylmethanols

An alternative strategy involves introducing the bromine atoms at a later stage of the synthesis, after the hydroxymethyl group is already in place. This "late-stage functionalization" can be advantageous, particularly when dealing with complex molecules, as it reduces the number of steps a sensitive functional group must be carried through. researchgate.net

This route would typically commence with a readily available pyridylmethanol, such as (pyridin-4-yl)methanol or a mono-brominated analogue like (2-bromopyridin-4-yl)methanol. chemscene.com The key challenge in this approach is the regioselective dibromination of the pre-formed pyridylmethanol at the 2- and 3-positions without affecting the hydroxymethyl group.

The electronic properties of the pyridine ring make it resistant to electrophilic attack, and selective halogenation at the 3-position is particularly difficult to achieve through classical methods. nih.govnih.gov Advanced synthetic methods may be required to achieve the desired outcome. For example, recent developments in pyridine functionalization have utilized ring-opening and closing sequences via Zincke imine intermediates to achieve selective halogenation at the 3-position under mild conditions. nih.govnih.gov Such a strategy could potentially be adapted for the dibromination of a pyridylmethanol precursor.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial in any multi-step synthesis to maximize yields and minimize the formation of byproducts. youtube.com For the synthesis of this compound, key steps such as bromination and the reduction of a carboxylate require careful optimization of parameters like temperature, solvent, catalyst, and reagent stoichiometry. researchgate.netnih.gov

For instance, in a bromination reaction, variables such as the choice of brominating agent (e.g., Br₂, NBS, pyridinium (B92312) bromide–perbromide), solvent, and temperature can significantly impact the regioselectivity and yield. mdpi.com Similarly, the reduction of a methyl carboxylate to an alcohol using lithium aluminium hydride is typically optimized for temperature and reaction time to ensure complete conversion without leading to side reactions. chemicalbook.com

Below is a table illustrating a hypothetical optimization study for a key synthetic step, based on common practices in organic synthesis.

Table 1: Hypothetical Optimization of a Bromination Step

EntryBrominating Agent (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1NBS (2.2)CCl₄801245
2NBS (2.2)Acetonitrile (B52724)801260
3Br₂/AcOH (2.5)Acetic Acid1002435
4Pyridinium Bromide–Perbromide (2.2)Ethyl Acetate252455
5NBS (2.2)Acetonitrile802468

This table is for illustrative purposes and represents typical parameters varied during reaction optimization.

The data shows that solvent choice and reaction time can have a substantial effect on the yield. Acetonitrile appears to be a better solvent than carbon tetrachloride or acetic acid for this hypothetical reaction, and a longer reaction time improves the yield. Such systematic studies are essential for developing a robust and efficient synthesis. researchgate.netmdpi.com

Purification and Isolation Techniques in Multi-Step Synthesis

Each step in a multi-step synthesis typically requires a purification procedure to isolate the desired intermediate before proceeding to the next reaction. mit.edu The accumulation of impurities can interfere with subsequent steps, leading to lower yields and more complex final purification. mit.edu

Common techniques for the purification of substituted pyridines and their intermediates include:

Extraction : Liquid-liquid extraction is frequently used as an initial workup step to separate the product from inorganic salts and other water-soluble impurities. The pH of the aqueous layer is often adjusted to ensure the pyridine derivative, which is basic, is in the organic phase.

Crystallization : If the product is a solid, recrystallization from a suitable solvent system is a powerful technique for achieving high purity. This was used, for example, in the synthesis of (2-Amino-pyridin-4-yl)-methanol, which was crystallized from benzene. chemicalbook.com

Column Chromatography : Silica gel column chromatography is one of the most versatile methods for separating organic compounds. A solvent system (eluent) of appropriate polarity is chosen to separate the desired compound from unreacted starting materials and byproducts based on their differential adsorption to the stationary phase. Progress is often monitored by thin-layer chromatography (TLC). google.com

Filtration : After reactions that produce a solid precipitate, the product can be isolated by filtration, followed by washing with a suitable solvent to remove residual impurities. google.com

The choice of purification method depends on the physical properties of the compound (solid or liquid), its stability, and the nature of the impurities. Careful purification at each stage is paramount for the successful synthesis of a complex target molecule like this compound.

Reactivity and Transformational Chemistry of 2,3 Dibromopyridin 4 Yl Methanol

Chemical Transformations Involving the Primary Alcohol Functionality

The primary alcohol group on the (2,3-Dibromopyridin-4-yl)methanol is a key site for various chemical modifications. These transformations are fundamental in altering the molecule's properties and enabling further synthetic applications.

Nucleophilic Substitution Reactions at the Hydroxymethyl Group

The hydroxyl group (-OH) of a primary alcohol is a poor leaving group. To facilitate nucleophilic substitution, it must first be converted into a more reactive form. One common strategy is to perform the reaction in a strong acid, which protonates the hydroxyl group to -OH2+, a much better leaving group. libretexts.org However, this method is often unsuitable for molecules with acid-sensitive functionalities or for use with nucleophiles that are deactivated by protonation. libretexts.org

A more effective and widely used approach involves converting the alcohol into a sulfonate ester, such as a tosylate or mesylate. libretexts.org These esters are excellent leaving groups, readily displaced by a wide range of nucleophiles in SN2 reactions. This two-step sequence—esterification followed by substitution—allows for the introduction of various functional groups at the C4-position's methylene (B1212753) bridge.

Oxidation Reactions to Aldehydes and Carboxylic Acids

The primary alcohol of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the reaction conditions and the oxidizing agent used. chemguide.co.uksavemyexams.com

Partial Oxidation to Aldehydes: To obtain the corresponding aldehyde, 2,3-dibromopyridine-4-carbaldehyde, the reaction must be carefully controlled to prevent over-oxidation. chemguide.co.uk This is typically achieved by using a stoichiometric amount of an oxidizing agent and removing the aldehyde from the reaction mixture as it forms, often by distillation. chemguide.co.uksavemyexams.com Common reagents for this partial oxidation include acidified potassium dichromate(VI) (K₂Cr₂O₇) or potassium permanganate(VII) (KMnO₄) under controlled warming. savemyexams.com

Full Oxidation to Carboxylic Acids: For the synthesis of 2,3-dibromopyridine-4-carboxylic acid, the primary alcohol is treated with an excess of a strong oxidizing agent and heated under reflux. chemguide.co.uk This ensures that the initially formed aldehyde is further oxidized to the carboxylic acid. chemguide.co.ukkhanacademy.org The same reagents, such as acidified potassium dichromate(VI), can be used but under more forcing conditions (excess reagent and reflux). chemguide.co.uk Milder, more modern protocols, such as using NaBr and Selectfluor in an aqueous acetonitrile (B52724) solution, have also been developed for the direct oxidation of primary alcohols to carboxylic acids. nih.gov

The progression of these oxidation reactions can be summarized as follows: this compound → [O] → 2,3-Dibromopyridine-4-carbaldehyde → [O] → 2,3-Dibromopyridine-4-carboxylic acid

Esterification and Etherification Reactions

The hydroxyl group readily participates in esterification and etherification reactions to yield a variety of derivatives.

Esterification: In the presence of a carboxylic acid and an acid catalyst, or more efficiently by reacting with an acyl chloride or anhydride (B1165640), this compound can be converted into its corresponding esters. This reaction is fundamental for installing various acyl groups.

Etherification: Synthesis of ethers from the subject alcohol can be achieved via the Williamson ether synthesis. This involves deprotonating the alcohol with a strong base (e.g., sodium hydride) to form the alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide, forming a new ether linkage.

Formation of Sulfonate Esters and Other Activated Derivatives

To enhance the leaving group ability of the hydroxymethyl group for nucleophilic substitution, it is often converted into a sulfonate ester. libretexts.org This is a critical activation step for subsequent synthetic manipulations.

Common sulfonate esters include:

Tosylates (OTs): Formed by reacting the alcohol with p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine (B92270).

Mesylates (OMs): Formed using methanesulfonyl chloride (MsCl) and a base.

Triflates (OTf): Formed with trifluoromethanesulfonic anhydride (Tf₂O), creating a highly reactive leaving group.

The formation of these esters proceeds by converting the alcohol into an ester of a strong sulfonic acid. libretexts.org Kinetic studies have shown that sulfonate ester formation is favored under conditions with high concentrations of both the sulfonic acid and the alcohol, with minimal water present. enovatia.com The reaction generally involves the attack of the alcohol on the sulfonyl chloride. These activated sulfonate derivatives are stable intermediates that can be isolated and used in subsequent reactions with nucleophiles. researchgate.net

Reactivity of the Bromine Substituents on the Pyridine Ring

The two bromine atoms on the pyridine ring are key sites for carbon-carbon bond formation, primarily through palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis, allowing for the construction of complex molecular architectures. sigmaaldrich.com

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Negishi)

Palladium catalysts are highly effective in activating the C-Br bonds of this compound for coupling with various organometallic reagents. libretexts.org The general catalytic cycle for these reactions involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with an organometallic nucleophile, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. youtube.comyoutube.com

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples the dibromopyridine with an organoboron reagent, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgrsc.org This reaction is widely used due to the stability and low toxicity of the boron reagents. youtube.com The reactivity order for halogens in Suzuki coupling is I > Br > OTf >> Cl. libretexts.org By carefully selecting the catalyst, ligands, and reaction conditions, it is possible to achieve selective mono- or di-substitution on the pyridine ring.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a C-C bond between the bromopyridine and a terminal alkyne. wikipedia.orglibretexts.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base under mild conditions. wikipedia.orgorganic-chemistry.org The reaction is valuable for synthesizing alkynyl-substituted pyridines, which are important intermediates in pharmaceuticals and materials science. wikipedia.orglibretexts.org Copper-free Sonogashira protocols have also been developed. organic-chemistry.orgbeilstein-journals.org

Negishi Coupling: The Negishi coupling involves the reaction of the bromopyridine with an organozinc reagent, catalyzed by a palladium or nickel complex. wikipedia.orgnrochemistry.com Organozinc compounds are highly reactive, allowing the coupling to proceed with a wide range of substrates, though they require anhydrous conditions due to their moisture sensitivity. nrochemistry.comorganic-chemistry.org This method is particularly powerful for creating C(sp³)-C(sp²) and C(sp²)-C(sp²) bonds. wikipedia.orgnih.gov

The table below summarizes typical components for these cross-coupling reactions.

Reaction Coupling Partner Typical Catalyst System Base
Suzuki-Miyaura Boronic acid/ester (R-B(OH)₂)Pd(PPh₃)₄, Pd(OAc)₂/ligandNa₂CO₃, K₂CO₃, Cs₂CO₃
Sonogashira Terminal alkyne (R-C≡CH)PdCl₂(PPh₃)₂/CuIEt₃N, Diethylamine
Negishi Organozinc (R-ZnX)Pd(PPh₃)₄, Ni(acac)₂Not always required

Selective Mono- and Di-substitution Strategies

The presence of two bromine atoms on the pyridine ring of this compound allows for selective substitution reactions. The distinct electronic environment of each bromine atom can be exploited to achieve mono- or di-substitution. Generally, the reactivity of halogens on a pyridine ring in substitution reactions follows the order I > Br > Cl. nih.gov

Strategies for selective substitution often rely on carefully controlling reaction conditions such as temperature, choice of catalyst, and the nature of the nucleophile or organometallic reagent. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki reaction, the choice of phosphine (B1218219) ligand and base can influence which bromine atom is preferentially replaced. This allows for the stepwise introduction of different substituents onto the pyridine core, leading to the synthesis of highly functionalized pyridines. nih.gov

Nucleophilic Aromatic Substitution (SNAr) on Activated Bromopyridines

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom. wikipedia.orgstackexchange.com This characteristic makes it more susceptible to nucleophilic aromatic substitution (SNAr) compared to benzene, especially when further activated by electron-withdrawing groups like bromine. wikipedia.orgyoutube.com Nucleophilic attack is favored at the positions ortho and para (C2 and C4) to the nitrogen atom because the negative charge of the intermediate (a Meisenheimer-like complex) can be delocalized onto the electronegative nitrogen atom, thus stabilizing it. youtube.comstackexchange.com

In the case of this compound, the bromine at the 2-position is ortho to the pyridine nitrogen, making it a prime site for SNAr. A strong nucleophile can attack this position, leading to the displacement of the bromide ion. The reaction proceeds through an addition-elimination mechanism, where the aromaticity of the pyridine ring is temporarily disrupted and then restored. youtube.comyoutube.com The presence of a good leaving group, such as bromide, facilitates this process. youtube.com

Metal-Halogen Exchange Reactions

Metal-halogen exchange is a powerful method for the functionalization of aryl halides, including bromopyridines. wikipedia.org This reaction typically involves the treatment of the halo-substituted pyridine with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures. wikipedia.orgznaturforsch.com The exchange rate is generally faster for bromine than for chlorine. wikipedia.org

For this compound, a selective bromine-lithium exchange can be achieved. The resulting lithiated pyridine species is a potent nucleophile and can react with a variety of electrophiles to introduce new functional groups. The regioselectivity of the exchange can be influenced by the reaction conditions and the presence of directing groups. znaturforsch.com For instance, using a combination of i-PrMgCl and n-BuLi can offer a highly selective method for bromo-metal exchange in dibrominated compounds. nih.gov This method can be advantageous as it can be performed under non-cryogenic conditions and can tolerate acidic protons in the substrate. nih.gov

Role of the Pyridine Nitrogen in Reactivity

Lewis Basicity and Coordination Chemistry

The lone pair of electrons on the nitrogen atom of the pyridine ring is located in an sp² hybrid orbital and does not participate in the aromatic π-system. stackexchange.com This makes the nitrogen atom basic and available for coordination with Lewis acids, including metal ions and protons. wikipedia.orglibretexts.orgsparkl.me The basicity of pyridine (pKa of the conjugate acid is about 5.25) is, however, weaker than that of aliphatic amines. numberanalytics.comuoanbar.edu.iq The electron-withdrawing effect of the two bromine atoms in this compound is expected to further decrease the Lewis basicity of the nitrogen atom. numberanalytics.com

The ability of the pyridine nitrogen to act as a Lewis base allows this compound to function as a ligand in coordination chemistry, forming complexes with various metal centers. sparkl.mesavemyexams.com The formation of these coordination complexes can, in turn, influence the reactivity of the pyridine ring and its substituents.

Electrophilic Aromatic Substitution (if applicable)

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (SEAr) compared to benzene. numberanalytics.comuoanbar.edu.iqwikipedia.org The electronegative nitrogen atom withdraws electron density from the ring, making it less nucleophilic. stackexchange.comuoanbar.edu.iq Furthermore, under the acidic conditions often required for SEAr, the pyridine nitrogen is protonated, forming a pyridinium (B92312) ion. stackexchange.comuoanbar.edu.iq The positive charge on the nitrogen further deactivates the ring towards attack by electrophiles. stackexchange.comuoanbar.edu.iq

If electrophilic substitution were to occur on a pyridine ring, it would preferentially take place at the meta-position (C3 and C5) relative to the nitrogen. stackexchange.com This is because the intermediates formed from attack at the ortho and para positions have a destabilizing resonance structure where the positive charge is placed on the electronegative nitrogen atom. stackexchange.com In the case of this compound, the presence of two deactivating bromine atoms further disfavors electrophilic aromatic substitution. Therefore, such reactions are generally not applicable or require very harsh conditions. uoanbar.edu.iq

Chemo- and Regioselectivity in Reactions of Polyfunctionalized Pyridines

The presence of multiple reactive sites in this compound—the two different bromine atoms, the hydroxymethyl group, and the pyridine nitrogen—makes chemo- and regioselectivity crucial considerations in its chemical transformations.

Chemoselectivity refers to the preferential reaction of one functional group over another. youtube.com For example, in a reaction with a strong, non-nucleophilic base, the acidic proton of the hydroxymethyl group might be removed in preference to substitution of a bromine atom. Conversely, a soft nucleophile might preferentially attack one of the carbon-bromine bonds. The choice of reagents and reaction conditions is paramount in controlling which functional group reacts. youtube.com

Regioselectivity deals with the preferential reaction at one position over another. nih.gov In the context of this compound, this is particularly relevant for substitution reactions involving the two bromine atoms. As discussed, the C2-Br bond is more activated towards nucleophilic attack due to its proximity to the pyridine nitrogen. In metal-halogen exchange reactions, the regioselectivity can be influenced by factors such as steric hindrance and the ability of the hydroxymethyl group to direct the organometallic reagent. The controlled, stepwise functionalization of polysubstituted pyridines can be achieved by exploiting the different reactivity profiles of various leaving groups. nih.gov

Stereochemical Aspects of Transformations (if chiral centers are introduced)

The introduction of chirality into molecules is a cornerstone of modern synthetic chemistry, particularly in the fields of pharmaceuticals and materials science. For an achiral molecule like this compound, the creation of a stereocenter requires a chemical transformation that proceeds in a stereoselective manner. While direct asymmetric transformations on this compound are not extensively documented in readily available literature, a plausible and common strategy to introduce a chiral center involves a two-step sequence: oxidation of the primary alcohol to a prochiral ketone, followed by an enantioselective reduction to a chiral secondary alcohol.

A hypothetical, yet synthetically viable, pathway to introduce a chiral center originating from this compound would first involve the oxidation of the hydroxymethyl group at the 4-position of the pyridine ring to the corresponding aldehyde and subsequently to a ketone, for instance, by reaction with an organometallic reagent followed by oxidation. This would yield a prochiral ketone, specifically (2,3-dibromopyridin-4-yl)(alkyl)methanone. The carbonyl group of this ketone is planar, and its two faces (re and si) are enantiotopic. A non-selective reduction would lead to a racemic mixture of the corresponding chiral secondary alcohol. However, the use of chiral reducing agents or catalysts can favor the attack of a hydride from one face over the other, leading to an excess of one enantiomer.

The enantioselective reduction of ketones is a well-established field in organic synthesis, with several reliable methods available. wikipedia.org These methods can be broadly categorized into two main approaches: the use of stoichiometric chiral reducing agents and, more desirably, the use of catalytic amounts of a chiral promoter with an achiral stoichiometric reductant.

One widely used method involves the use of chiral oxazaborolidine catalysts, often referred to as Corey-Bakshi-Shibata (CBS) catalysts. organic-chemistry.orgijprs.com These catalysts, when used in conjunction with a borane (B79455) source like borane-dimethylsulfide complex (BMS) or catecholborane, can achieve high levels of enantioselectivity in the reduction of a wide range of prochiral ketones. wikipedia.orgorganic-chemistry.org The mechanism involves the coordination of the ketone's carbonyl oxygen to the Lewis acidic boron atom of the catalyst, which in turn activates the ketone towards reduction and shields one of its enantiotopic faces. The hydride is then delivered from the borane complex to the unshielded face. For a hypothetical (2,3-dibromopyridin-4-yl)(alkyl)methanone, the choice of the (R)- or (S)-enantiomer of the CBS catalyst would determine the absolute configuration of the resulting chiral alcohol.

Another powerful approach for the asymmetric reduction of ketones is through catalytic transfer hydrogenation. wikipedia.org This method typically employs a chiral transition metal complex, often based on ruthenium, rhodium, or iridium, and a hydrogen donor such as isopropanol (B130326) or formic acid. wikipedia.orgsigmaaldrich.com For instance, ruthenium complexes with chiral diphosphine ligands (like BINAP) and diamine ligands have shown exceptional activity and enantioselectivity in the hydrogenation of various ketones, including those containing heterocyclic rings. nih.gov The success of these catalytic systems often relies on the formation of a well-defined, chiral metal-hydride species that selectively delivers the hydride to one of the prochiral faces of the ketone. The electronic properties and steric bulk of the substituents on both the ketone and the chiral ligand play a crucial role in determining the efficiency and stereochemical outcome of the reaction. Given that the pyridine nitrogen can potentially coordinate to the metal center, the specific ligand and reaction conditions would need to be carefully optimized for a substrate like (2,3-dibromo-4-pyridyl)ketone.

Furthermore, biocatalysis offers a green and highly selective alternative for the reduction of prochiral ketones. nih.gov Enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), often found in microorganisms like yeast or specifically engineered and produced, can reduce a vast array of ketones to their corresponding chiral alcohols with exceptionally high enantiomeric excesses. nih.gov These enzymatic reductions are typically performed in aqueous media under mild conditions. The substrate specificity of these enzymes can be broad, and it is conceivable that a suitable ketoreductase could be identified or engineered to reduce a (2,3-dibromopyridin-4-yl)ketone with high stereoselectivity.

Computational and Theoretical Investigations of 2,3 Dibromopyridin 4 Yl Methanol

Quantum Chemical Calculations (e.g., Density Functional Theory, DFT)

Density Functional Theory (DFT) stands as a cost-effective and reliable method for the theoretical calculation of the properties of organic molecules. core.ac.uk It is frequently employed to predict molecular structures, vibrational frequencies, and electronic characteristics of substituted pyridines. core.ac.ukacs.org

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

The electronic properties of (2,3-Dibromopyridin-4-yl)methanol are key to understanding its reactivity. Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a powerful tool for this purpose. wikipedia.orgnumberanalytics.com The energy and distribution of these orbitals determine how the molecule interacts with other chemical species. wikipedia.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). wpmucdn.comlibretexts.org The energy gap between the HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. For substituted pyridines, the nature and position of the substituents significantly influence the energies and localizations of the frontier orbitals. acs.org

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis) and Correlation with Experimental Data

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental data for validation of the theoretical model. core.ac.uk

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach to calculate the ¹H and ¹³C NMR chemical shifts. core.ac.ukresearchgate.net These theoretical predictions, when compared with experimental spectra recorded in solvents like DMSO, can confirm the molecular structure and provide detailed information about the electronic environment of the nuclei. core.ac.uk

IR Spectroscopy: Theoretical calculations of vibrational frequencies using DFT can aid in the assignment of experimental FT-IR and FT-Raman spectra. core.ac.uknih.gov The calculated frequencies are often scaled to better match the experimental values. The potential energy distribution (PED) analysis is used to assign the vibrational modes to specific atomic motions within the molecule. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). core.ac.ukresearchgate.net The calculated absorption maxima (λmax) can be compared with experimental spectra, often recorded in solvents like methanol (B129727) or ethanol, to understand the electronic transitions occurring within the molecule. core.ac.ukresearchgate.net

Spectroscopic ParameterTheoretical MethodTypical Basis SetPredicted Values (Illustrative)
¹H & ¹³C NMR Chemical ShiftsGIAO6-311++G(d,p)Aromatic protons and carbons, hydroxymethyl group signals.
IR Vibrational FrequenciesDFT/B3LYP6-311++G(d,p)C-Br, C-N, C-C, O-H stretching and bending modes.
UV-Vis Absorption MaximaTD-DFT6-311++G(d,p)Electronic transitions in the UV region.

Reactivity and Stability Predictions

Theoretical studies are pivotal in predicting the reactivity and stability of molecules like this compound, offering insights that can guide experimental work. rsc.org

Theoretical Studies of Reaction Mechanisms and Pathways

Computational methods can be used to explore potential reaction mechanisms involving this compound. rsc.orgrsc.org For instance, in reactions such as nucleophilic substitution or metal-catalyzed cross-coupling, theoretical calculations can help identify the most probable reaction pathways. nih.gov DFT calculations can be employed to investigate the interaction of the molecule with reactants and catalysts, shedding light on the role of different functional groups in the reaction. nih.gov For example, studies on similar pyridine (B92270) derivatives have explored their role in catalysis and complex chemical transformations. acs.orgscitechdaily.com

Analysis of Energetics and Transition States

A crucial aspect of studying reaction mechanisms is the analysis of the reaction's energetics. Quantum chemical calculations can determine the energies of reactants, products, intermediates, and, most importantly, transition states. rsc.org The energy barrier, which is the energy difference between the reactants and the transition state, determines the reaction rate. By mapping the potential energy surface, researchers can identify the lowest energy pathway for a given reaction. rsc.org Techniques like intrinsic reaction coordinate (IRC) calculations are used to confirm that a calculated transition state connects the desired reactants and products. rsc.org Such analyses are fundamental to understanding why certain reactions are favored over others and for designing more efficient synthetic routes. rsc.orgrsc.org

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations offer a powerful computational microscope to observe the dynamic nature of molecules over time. For this compound, MD simulations can provide detailed insights into its conformational landscape, flexibility, and interactions with its environment, which are crucial for understanding its chemical behavior and potential biological activity.

In a typical MD simulation, the molecule is placed in a simulation box, often with a solvent like water, and the forces between all atoms are calculated using a force field. Newton's equations of motion are then solved iteratively to trace the trajectory of each atom over a specific period, typically from nanoseconds to microseconds. This process generates a large number of molecular conformations, providing a statistical picture of the molecule's behavior.

Conformational sampling for this compound would focus on the rotational freedom around the C4-Cα single bond (connecting the pyridine ring to the methanol group) and the Cα-O bond. The dihedral angles associated with these bonds dictate the spatial orientation of the hydroxymethyl group relative to the dibromopyridine ring. By analyzing the potential energy surface as a function of these dihedral angles, stable low-energy conformers can be identified.

For this compound, one would expect a complex interplay between steric repulsion from the bromine atoms at the 2 and 3 positions and potential intramolecular hydrogen bonding between the hydroxyl group and the pyridine nitrogen. The results of such a conformational analysis can be summarized in a table of low-energy conformers, their relative energies, and key dihedral angles.

Table 1: Hypothetical Low-Energy Conformers of this compound from Conformational Sampling

Conformer IDDihedral Angle (N1-C4-Cα-O)Relative Energy (kcal/mol)Population (%)
160°0.045
2180°0.825
3-60°1.215
42.510
5120°3.05

This table is for illustrative purposes only and does not represent actual experimental or computational data.

Molecular Modeling and Docking Studies for Potential Biological Interactions

Molecular modeling, and specifically molecular docking, are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. tubitak.gov.tr These methods are instrumental in drug discovery for identifying potential biological targets for a small molecule like this compound and for predicting the strength of their interaction.

The process involves generating a three-dimensional structure of the ligand, this compound, and docking it into the binding site of a macromolecular target, typically a protein. A scoring function is then used to estimate the binding affinity, often expressed as a binding energy value. The lower (more negative) the binding energy, the more favorable the interaction is predicted to be.

Given the pyridine scaffold, which is a common motif in many biologically active compounds, this compound could potentially interact with a variety of protein targets, such as kinases, which are often implicated in cancer and inflammatory diseases. nih.govnih.gov The bromine atoms and the hydroxyl group of the molecule would play a key role in its binding, potentially forming halogen bonds and hydrogen bonds with amino acid residues in the protein's active site.

Ligand-Target Binding Affinity Predictions

The prediction of binding affinity is a critical step in virtual screening and lead optimization. nih.govcolumbia.edu Computational methods calculate a score that represents the free energy of binding (ΔG_bind), which is composed of terms accounting for van der Waals interactions, electrostatic interactions, hydrogen bonding, and desolvation penalties.

While no specific docking studies for this compound have been published, we can hypothesize its potential binding to several important protein targets based on the known activities of similar pyridine-containing molecules. The predicted binding affinities can be presented in a data table.

Table 2: Hypothetical Predicted Binding Affinities of this compound against Potential Protein Targets

Protein TargetPDB IDPredicted Binding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
Cyclin-Dependent Kinase 2 (CDK2)1HCK-8.5Leu83, Phe80, Asp86
Epidermal Growth Factor Receptor (EGFR)2J6M-7.9Met793, Leu718, Thr790
p38 Mitogen-Activated Protein Kinase3S3I-8.1Met109, Gly110, Lys53
Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)4ASD-7.5Cys919, Asp1046, Phe1047

This table is for illustrative purposes only. The protein targets are chosen based on the common activities of pyridine derivatives, and the binding affinities and interacting residues are hypothetical.

Structure-Activity Relationship (SAR) Insights from Computational Data

Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govresearchgate.net Computational methods can provide valuable SAR insights by systematically modifying the structure of a lead compound, such as this compound, and predicting the effect of these modifications on its binding affinity to a target protein.

For this compound, SAR studies could explore the importance of the bromine atoms and the hydroxymethyl group. For instance, replacing one or both bromine atoms with other halogens (e.g., chlorine or fluorine) or with other functional groups could significantly alter the binding affinity and selectivity. Similarly, modifying the hydroxymethyl group could impact hydrogen bonding interactions.

These computational SAR studies can guide the synthesis of new analogues with improved potency and selectivity, thereby accelerating the drug discovery process. researchgate.netnih.gov

Table 3: Hypothetical Structure-Activity Relationship (SAR) Data for this compound Analogues against a Hypothetical Kinase Target

AnalogueR1R2Predicted Binding Affinity (kcal/mol)Predicted Activity
This compound BrBr-8.5+++
1ClBr-8.2++
2FBr-7.8++
3BrCl-8.3+++
4BrH-7.1+
5HBr-7.5+
6BrBr (at position 5)-6.9+
7BrOCH3-7.9++

This table is for illustrative purposes only and represents a hypothetical SAR study. The predicted binding affinities and activities are not based on experimental data.

Applications in Advanced Organic Synthesis

Building Block for the Construction of Complex Heterocyclic Systems

The synthesis of complex heterocyclic systems is a cornerstone of modern drug discovery and materials science. Densely functionalized pyridines are valuable starting materials for creating novel molecular architectures with unique biological activities and physical properties.

The creation of polycyclic systems containing a pyridine (B92270) ring often leads to compounds with interesting photophysical or pharmacological properties. scripps.edumatrix-fine-chemicals.comnih.govresearchgate.net While the structure of (2,3-Dibromopyridin-4-yl)methanol would theoretically allow for annulation reactions to form fused rings, for instance, through sequential cross-coupling and cyclization reactions, specific examples employing this particular starting material are not described in the current body of scientific literature. Research on the synthesis of fused pyridines typically involves different precursors and synthetic strategies. nih.govgoogle.com

The term "organic frameworks" can encompass a wide range of molecular assemblies, from polymers to supramolecular structures. The bifunctional nature of this compound, with its reactive bromine atoms and a modifiable hydroxymethyl group, makes it a candidate for incorporation into such frameworks. However, there are no specific reports of its use in this context.

Precursor for Ligands in Catalysis and Coordination Chemistry

The development of novel ligands is crucial for advancing the field of catalysis, enabling more efficient and selective chemical transformations. Pyridine-containing ligands are widely used due to their strong coordination to metal centers.

N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in organometallic catalysis. scripps.edu The synthesis of NHC ligands often involves the functionalization of heterocyclic precursors. While it is conceivable to devise a synthetic route to an NHC ligand starting from this compound, for example, by converting the methanol (B129727) group to an amino group followed by cyclization, no such synthesis has been reported. The literature on NHC synthesis focuses on other starting materials and methodologies.

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters and organic linkers. researchgate.netnih.govnih.govrsc.org The design of the organic linker is key to tuning the properties of the resulting MOF. A di-functional pyridine derivative like this compound could potentially be modified to act as a linker for MOF synthesis. For instance, the methanol could be oxidized to a carboxylic acid, and the bromine atoms could be used for further functionalization. However, a review of the literature on MOF synthesis does not show any examples where this compound or its direct derivatives have been employed as the organic linker. nih.gov

Ligands derived from substituted pyridines are integral to many homogeneous and heterogeneous catalytic systems. The electronic and steric properties of the pyridine ring can be fine-tuned by its substituents, which in turn influences the activity and selectivity of the metal catalyst. Although this compound possesses the necessary functional groups to be elaborated into a ligand for such systems, there is no published research detailing its application in this area.

Role in the Synthesis of Functional Materials

Precursors for Optoelectronic Materials

The development of novel organic materials for optoelectronic applications, such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors, is a dynamic area of research. Pyridine-containing molecules are of particular interest due to their electron-deficient nature, which can be beneficial for electron transport and for tuning the energetic levels of organic semiconductors.

While research specifically detailing the use of this compound as a direct precursor for optoelectronic materials is limited, the functionalities present in the molecule provide a clear pathway for its derivatization into active components. The bromine atoms at the 2 and 3 positions of the pyridine ring are amenable to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental in constructing the extended π-conjugated systems that are essential for charge transport and light emission in optoelectronic devices.

For instance, the dibromo-functionality allows for the stepwise introduction of different aromatic or heteroaromatic units, leading to the synthesis of asymmetric and complex molecular structures. This level of control is crucial for fine-tuning the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of a material, which in turn dictates its optical and electronic properties. The methanolic group at the 4-position can be used to attach the pyridine core to other molecular fragments or to a polymer backbone, further expanding the possibilities for material design. The synthesis of related functionalized pyridines often involves the strategic use of such reactive handles to build complex architectures. nih.govresearchgate.net

The table below illustrates potential research directions for utilizing this compound in the synthesis of optoelectronic precursors, based on established organic chemistry principles.

Research DirectionPotential OutcomeKey Reactions
Synthesis of π-conjugated oligomers and polymersDevelopment of new electron-transporting or emissive materials for OLEDs and OPVs.Suzuki, Stille, Buchwald-Hartwig couplings
Creation of donor-acceptor chromophoresGeneration of materials with strong intramolecular charge transfer for non-linear optical applications.Sonogashira coupling, nucleophilic aromatic substitution
Functionalization for improved solubility and processingEnhancement of material processability for device fabrication.Etherification or esterification of the methanol group

Components in Self-Assembled Systems

Self-assembly is a powerful bottom-up approach for the construction of complex, ordered structures from individual molecular components. Pyridine-based ligands are widely employed in supramolecular chemistry and the formation of self-assembled systems due to the directional coordination of the pyridine nitrogen to metal centers. psu.edursc.orgresearchgate.netfu-berlin.deacs.org This interaction allows for the predictable formation of discrete metallo-supramolecular architectures, such as cages, rings, and coordination polymers.

This compound can be envisioned as a valuable component in the design of ligands for self-assembled systems. The pyridine nitrogen provides the primary coordination site for metal-driven self-assembly. psu.edursc.orgresearchgate.net The bromomethylpyridine core can be further functionalized to create multidentate ligands. The bromine atoms can be substituted with other coordinating groups, or they can be used as handles to link multiple pyridine units together, leading to ligands with specific geometries and binding preferences.

The methanol group offers an additional point for modification, allowing for the introduction of functionalities that can influence the solubility, stability, and guest-binding properties of the resulting self-assembled structure. For example, attaching long alkyl chains could promote assembly in non-polar solvents or at surfaces, while incorporating charged groups could lead to water-soluble assemblies.

The table below outlines hypothetical applications of this compound in the construction of self-assembled systems.

Application AreaDesign StrategyPotential Functionality
Metallo-supramolecular cagesFunctionalization via cross-coupling to create ditopic or tritopic ligands for coordination with metal ions.Encapsulation of guest molecules, catalysis, drug delivery.
Surface-patterned molecular networksDerivatization to form ligands that self-assemble on solid substrates.Molecular electronics, sensing, heterogeneous catalysis.
Stimuli-responsive materialsIncorporation of responsive moieties through the methanol group.Controlled release, switchable materials.

The Pivotal Role of this compound in Modern Medicinal Chemistry

The pyridine ring is a fundamental scaffold in drug discovery, present in a significant number of FDA-approved medicines. nih.gov Its unique chemical properties, including its ability to form hydrogen bonds and engage in various biological interactions, make it a valuable component in the design of novel therapeutic agents. nih.govnih.gov Within this important class of compounds, halogenated pyridines serve as versatile synthetic intermediates. This compound, a di-brominated pyridyl alcohol, represents a key building block with considerable potential for creating complex and biologically active molecules. Its structure, featuring two bromine atoms and a hydroxymethyl group, offers multiple reaction sites for chemical modification, enabling its use in the synthesis of diverse pharmaceutical agents and in the exploration of structure-activity relationships.

Potential in Medicinal Chemistry and Drug Discovery

The strategic importance of (2,3-Dibromopyridin-4-yl)methanol lies in its utility as a versatile intermediate for constructing more complex molecular architectures. The bromine atoms at the 2 and 3 positions can be selectively functionalized through various cross-coupling reactions, while the methanol (B129727) group at the 4-position provides a handle for derivatization, making it a valuable starting material in drug discovery campaigns.

This compound is a precursor for the synthesis of a wide range of APIs. The pyridine (B92270) core is a known pharmacophore in drugs developed for diverse conditions, including cancer, malaria, and neurological disorders. nih.gov The presence of two bromine atoms allows for sequential or differential reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new aryl, heteroaryl, or alkyl groups, thereby building molecular complexity.

The pyridylmethanol moiety is a key structural element in many biologically active compounds. The design of drug analogues often involves modifying a lead compound to improve its potency, selectivity, or pharmacokinetic properties. nih.gov The use of intermediates like this compound allows medicinal chemists to systematically explore the chemical space around a pyridine core.

For instance, one bromine atom can be replaced via a coupling reaction, and the second can be retained for subsequent modification or to influence the electronic properties of the ring. The hydroxymethyl group can be oxidized to an aldehyde or carboxylic acid for further transformations or can be etherified or esterified to modulate properties like solubility and cell permeability. nih.govrsc.org This synthetic flexibility is crucial for developing analogues with optimized therapeutic profiles.

The utility of brominated pyridylmethanols is exemplified in the synthesis of targeted therapeutic agents.

Glycogen Synthase Kinase-3β (GSK-3β) Inhibitors: GSK-3β is a serine/threonine kinase implicated in several diseases, including Alzheimer's disease, bipolar disorder, and cancer. mdpi.com Consequently, it is a significant target for drug discovery. Research has shown that brominated pyridine derivatives can serve as key intermediates in the synthesis of potent GSK-3β inhibitors. In one study, the closely related analogue, (3-bromopyridin-4-yl)methanol, was used in a Suzuki coupling reaction to synthesize an alkoxy-substituted pyridinyl derivative. nih.gov This highlights a potential synthetic route where this compound could be employed to generate novel, potentially more potent or selective, GSK-3β inhibitors. The pyridine nitrogen is often crucial for activity, forming a hydrogen bond with the catalytic Lys85 residue in the GSK-3β active site. nih.gov

Below is a table of representative imidazopyridine-based GSK-3β inhibitors, demonstrating the potency that can be achieved with pyridine-containing scaffolds.

CompoundIC₅₀ (nM)
1 1-(2-methoxyethyl)piperidin-4-yl4-pyridinyl20
2 1-(2-methoxyethyl)piperidin-4-yl4-(isopropoxy)pyridinyl4
3 (oxan-4-yl)methyl4-pyridinyl27
4 (oxan-4-yl)methyl4-(isopropoxy)pyridinyl9
Data sourced from a study on novel imidazopyridine GSK-3β inhibitors. nih.gov

Antimycobacterial Agents: Tuberculosis remains a global health threat, necessitating the development of new antimycobacterial agents to combat drug-resistant strains. researchgate.net The pyridine scaffold is a component of several antitubercular drugs, including isoniazid. nih.gov Molecular hybridization, which combines known pharmacophores into a single molecule, is a common strategy in this field. nih.gov this compound can serve as a starting point for creating novel compounds based on scaffolds like imidazo[1,2-a]pyridines, which have shown promising antimycobacterial activity. nih.gov The bromine atoms can be functionalized to introduce moieties known to contribute to antitubercular efficacy, allowing for the development of new chemical entities for evaluation.

SAR studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a molecule relates to its biological activity. nih.gov Derivatives of this compound are ideal candidates for SAR exploration due to the multiple points for structural modification.

A pharmacophore is an abstract description of molecular features necessary for molecular recognition at a biological target. dovepress.comcsmres.co.uk By synthesizing a library of analogues from this compound and evaluating their biological activity, researchers can define the pharmacophore for a specific target. Key features include hydrogen bond donors/acceptors, aromatic rings, and hydrophobic groups. fiveable.me

For derivatives of this compound, SAR studies could elucidate:

The role of the pyridine nitrogen: Its position and basicity are often critical for binding to target proteins. nih.gov

The importance of substitution at the 2- and 3-positions: Replacing the bromine atoms with different functional groups (e.g., aryl, alkyl, amino groups) would reveal which substituents are favored for optimal target engagement.

The function of the 4-methanol group: Modifications at this position can impact solubility, metabolic stability, and interaction with solvent-exposed regions of a binding site.

Once a preliminary SAR is established, the next step is to optimize the lead compound's activity. This involves fine-tuning the structure to enhance potency and selectivity while minimizing off-target effects and toxicity. nih.gov For derivatives of this compound, optimization could involve:

Varying the substituents introduced via cross-coupling to improve binding affinity.

Modifying the hydroxymethyl group to an ether or ester to alter pharmacokinetic properties.

Introducing substituents on aryl rings that have been coupled to the pyridine core to explore additional binding pockets.

A study on the antiproliferative activity of various pyridine derivatives found that the presence of halogen atoms sometimes led to lower activity, whereas groups like methoxy (-OMe) and hydroxyl (-OH) could enhance it. nih.gov Such findings guide the structural modifications of new derivatives to maximize their therapeutic potential.

Prodrugs are inactive or less active molecules that are converted into the active parent drug in vivo. This strategy is often used to overcome issues such as poor solubility, low permeability, or rapid metabolism. acs.org

The hydroxymethyl group of this compound is an ideal handle for creating prodrugs. It can be esterified to form ester prodrugs, which can mask the polarity of the hydroxyl group, potentially enhancing membrane permeability. These esters are typically designed to be cleaved by endogenous esterase enzymes in the body to release the active parent alcohol.

Lack of Publicly Available Research Hinders a Comprehensive Review of this compound in Medicinal Chemistry

Despite a thorough search of scientific literature and chemical databases, there is a significant lack of publicly available information regarding the specific applications of the chemical compound this compound in medicinal chemistry and drug discovery. Consequently, a detailed analysis of its potential in the development of novel therapeutic agents targeting various diseases cannot be provided at this time.

This compound is a halogenated pyridine derivative. Halogenated pyridines are a class of compounds that are frequently utilized as intermediates and building blocks in the synthesis of a wide range of biologically active molecules. The presence of bromine atoms and a methanol group on the pyridine ring offers versatile handles for further chemical modifications, making such compounds potentially valuable in the construction of complex molecular architectures for drug candidates.

However, specific research detailing the use of this compound as a precursor to new therapeutic agents is not present in the accessible scientific literature. While numerous studies describe the medicinal chemistry applications of various other brominated pyridine derivatives, a direct connection to this compound and the development of novel drugs is not documented.

The absence of published research prevents the creation of data tables listing synthesized compounds derived from this compound, their biological targets, or their efficacy in preclinical models of disease.

Further research and publication in peer-reviewed journals are necessary to elucidate the potential of (2,t-Dibromopyridin-4-yl)methanol in the field of medicinal chemistry. Without such studies, any discussion on its role in the development of novel therapeutic agents would be purely speculative.

Environmental and Safety Considerations in Chemical Research

Design of Sustainable and Green Synthetic Routes

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. For the synthesis of halogenated pyridines like (2,3-Dibromopyridin-4-yl)methanol, these principles are critical for developing more environmentally benign methodologies.

Traditional methods for preparing halogenated pyridines often involve harsh conditions, such as high temperatures and the use of strong mineral acids or stoichiometric amounts of aggressive halogenating agents. nih.govyoutube.comnih.gov These processes can be energy-intensive and generate significant waste streams. Modern synthetic chemistry seeks to overcome these limitations through several innovative approaches:

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry. For instance, copper-catalyzed reactions have been explored for the synthesis of halogenated pyridines. acs.org Catalytic processes are preferable to stoichiometric reactions as they use smaller quantities of reagents and can often proceed under milder conditions, reducing energy consumption and waste.

Mechanochemistry: Ball milling has emerged as a sustainable technique for conducting organic transformations. rasayanjournal.co.inacs.org This solvent-free or low-solvent method can lead to higher yields, shorter reaction times, and reduced waste, with water sometimes being the only byproduct. acs.org A deoxygenative alkynylation of N-oxides has been successfully demonstrated under ball milling conditions, showcasing a metal- and solvent-free approach. acs.org

Renewable Feedstocks: A significant goal in sustainable chemistry is the use of renewable starting materials. Research into the thermo-catalytic conversion of glycerol, a byproduct of biodiesel production, into pyridines represents a promising avenue for sustainable production. rsc.org

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis are techniques that can dramatically reduce reaction times and improve energy efficiency compared to conventional heating methods. rasayanjournal.co.in These methods have been successfully applied to the synthesis of pyrimidine (B1678525) derivatives, offering a greener alternative to traditional protocols. rasayanjournal.co.in

Selective Halogenation: Developing highly regioselective halogenation reactions is crucial. Recent advances include methods that allow for the selective halogenation of the pyridine (B92270) ring under mild conditions, which can prevent the formation of unwanted isomers and reduce purification waste. nih.govnih.gov For example, a sequence involving pyridyl ring opening, regioselective halogenation of the resulting Zincke imine, and subsequent ring-closing has been reported to be highly effective. nih.gov

By integrating these green chemistry principles, synthetic routes to this compound can be designed to be safer, more efficient, and more environmentally friendly.

Safe Handling and Laboratory Practices for Halogenated Pyridines

Halogenated pyridines, as a class of compounds, require careful handling due to their potential toxicity and reactivity. While specific data for this compound must be consulted from its Safety Data Sheet (SDS), general best practices for halogenated aromatic compounds provide a strong framework for safety. vanderbilt.eduorgsyn.org

Engineering Controls: The primary line of defense is to minimize exposure through engineering controls.

Fume Hoods: All work involving halogenated pyridines, especially volatile ones or procedures that may generate aerosols, must be conducted in a well-ventilated chemical fume hood. vanderbilt.edulaballey.com

Safety Showers and Eyewash Stations: These must be readily accessible in any laboratory where these chemicals are handled. towson.edulibretexts.org

Personal Protective Equipment (PPE): Appropriate PPE is mandatory to prevent dermal and ocular exposure. cdc.gov

Gloves: Due to the ability of some halogenated organic compounds to penetrate standard disposable gloves, double gloving or the use of specific glove materials like neoprene or Viton is often recommended. vanderbilt.edu Gloves should be inspected before use and washed before removal. Hands must be washed thoroughly after any handling of chemicals, even when gloves are worn. nih.gov

Eye Protection: Chemical splash goggles are required at all times. towson.edu For operations with a higher risk of splashing or explosion, a full-face shield should be worn in addition to goggles. nih.gov

Lab Coats: A lab coat that fully covers the arms should be worn to protect skin and clothing. huddle.com

Safe Laboratory Practices:

Training: All personnel must be trained on the specific hazards of the chemicals they are working with before commencing any experiment. orgsyn.orgnj.gov

Avoiding Ingestion and Inhalation: Tasting or smelling chemicals is strictly forbidden. towson.educdc.gov Pipetting should never be done by mouth. nih.gov

Housekeeping: Spills should be cleaned up immediately. orgsyn.org Work areas must be decontaminated after use. vanderbilt.edu

Storage: Halogenated pyridines should be stored in tightly sealed, properly labeled containers in a cool, well-ventilated area, away from incompatible materials such as strong oxidizing agents. nj.gov

Emergency Procedures:

Spills: For minor spills within a fume hood, appropriate neutralizing agents (if applicable) and absorbent materials should be used. huddle.com Large spills or spills outside of a hood require immediate evacuation of the area and notification of emergency personnel. huddle.com

Exposure: In case of skin contact, the affected area should be flushed immediately and thoroughly with water. vanderbilt.edu If inhaled, the individual should be moved to fresh air. Medical attention should be sought for any exposure. laballey.com

Table 1: Recommended Personal Protective Equipment for Handling Halogenated Pyridines

Protection Type Equipment Reasoning Citation
Eye Protection Chemical Splash Goggles / Face Shield Protects against splashes of corrosive or toxic materials. towson.edunih.gov
Hand Protection Double Nitrile Gloves or Neoprene/Viton Gloves Provides enhanced protection against skin absorption of halogenated organics. vanderbilt.edu
Body Protection Lab Coat Prevents contamination of skin and personal clothing. huddle.com
Respiratory Chemical Fume Hood Minimizes inhalation of toxic vapors or aerosols. vanderbilt.edulaballey.com

Waste Management and Environmental Impact Mitigation in Synthetic Chemistry

Effective waste management is a critical component of responsible chemical research, aimed at protecting both human health and the environment. The synthesis of compounds like this compound generates waste streams that must be handled appropriately.

Waste Segregation and Disposal:

Hazardous Waste: Waste containing halogenated organic compounds should never be disposed of down the drain or in regular trash. cdc.gov It must be collected in designated, properly labeled, and sealed hazardous waste containers. nj.gov

Waste Streams: Different waste streams (e.g., halogenated vs. non-halogenated solvents, acidic vs. basic aqueous waste) should be segregated to prevent potentially dangerous reactions and to facilitate proper disposal. towson.edu

Disposal Methods: The standard disposal method for many organic wastes, including waste pyridine, is high-temperature incineration (e.g., rotary kiln or liquid injection incineration) at certified facilities. cdc.gov This process breaks down the compounds into less harmful substances.

Waste Minimization and Environmental Impact: The most effective mitigation strategy is to minimize waste generation at its source, which ties directly back to the principles of green chemistry.

Atom Economy: Designing syntheses with high atom economy ensures that a maximal proportion of the atoms from the starting materials are incorporated into the final product, thus reducing waste.

Recycling: Where possible, solvents and unreacted starting materials should be recycled. For instance, methods have been developed to recover pyridine from pharmaceutical waste liquids using techniques like distillation and salting out, which can then be reused. google.com

Environmental Persistence: Brominated aromatic compounds can be persistent in the environment. nih.govmdpi.com Some brominated flame retardants, which share structural similarities with halogenated pyridines, are known to leach into the environment and can degrade into more toxic byproducts. wikipedia.org Thermal decomposition of halogenated aromatic compounds can potentially produce hazardous substances like hydrogen bromide or brominated dioxins. wikipedia.org Therefore, preventing the release of these compounds into the environment is of utmost importance.

By adopting a life-cycle perspective—from the green design of the synthesis to the meticulous management of its waste—the environmental footprint associated with the research of this compound and other halogenated pyridines can be significantly reduced.

Future Research Directions and Perspectives

Exploration of Novel and More Efficient Synthetic Pathways

Future synthetic explorations could include:

Late-Stage Functionalization: Research into the late-stage functionalization of simpler pyridine (B92270) precursors could provide more direct and flexible routes to (2,3-Dibromopyridin-4-yl)methanol. This approach allows for the introduction of the dibromo and methanol (B129727) moieties in the final steps of a synthetic sequence, which is highly valuable in medicinal chemistry for creating diverse compound libraries. acs.org

Continuous-Flow Chemistry: The application of continuous-flow technologies could enable safer and more scalable production. nih.govnih.gov Continuous-flow reactors offer precise control over reaction parameters such as temperature and reaction time, which can be crucial for managing the regioselectivity of bromination and other functional group manipulations on the pyridine ring. nih.govnih.gov

Electrochemical Methods: The development of electrochemical approaches for the bromination of the pyridine ring could offer a greener alternative to traditional brominating agents. acs.org Such methods often use inexpensive and safe bromine salts and avoid the need for harsh chemical oxidants. acs.org

Catalytic C-H Functionalization: Direct C-H functionalization is a powerful tool in modern organic synthesis. Future work may focus on the development of catalytic systems that can selectively introduce the hydroxymethyl group onto a pre-brominated pyridine core, or conversely, selectively brominate 4-(hydroxymethyl)pyridine at the 2 and 3 positions.

Application in Emerging Areas of Catalysis and Materials Science

The distinct electronic and structural features of this compound make it an attractive candidate for applications in catalysis and materials science. The pyridine nitrogen and the hydroxyl group can act as coordinating sites for metal centers, while the bromine atoms can participate in halogen bonding or serve as handles for further chemical modification.

Potential future applications include:

Ligand Development for Catalysis: The compound could serve as a precursor for more complex ligands. The hydroxyl group can be modified to introduce other donor atoms, and the bromine atoms can be substituted through cross-coupling reactions to build sophisticated ligand architectures. These new ligands could find applications in various catalytic transformations.

Supramolecular Chemistry and Crystal Engineering: The presence of bromine atoms makes this compound an interesting building block for supramolecular assemblies. Halogen bonding is an increasingly important non-covalent interaction in the design of new materials. researchgate.netmdpi.com The interplay between halogen bonds from the bromine atoms and hydrogen bonds from the hydroxyl group could be exploited to create novel co-crystals and coordination polymers with unique solid-state structures and properties. researchgate.netmdpi.com

Functional Organic Materials: Derivatives of this compound could be investigated for their potential use in organic electronics. The pyridine ring is a common component in materials for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The bromine atoms can be used to tune the electronic properties of the molecule or to anchor it to surfaces.

Advanced Drug Design and Development Utilizing this Scaffold

The pyridine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs. researchgate.net The specific substitution pattern of this compound provides a unique three-dimensional arrangement of functional groups that can be exploited for the design of new therapeutic agents. Research has shown that pyridinylmethanol derivatives can act as potent and selective antagonists for the Transient Receptor Potential Vanilloid 3 (TRPV3) channel, which is a target for pain and inflammation. acs.orgnih.govresearchgate.net

Future research in this area could involve:

Scaffold for Bioactive Molecules: This compound can be used as a starting point for the synthesis of a library of derivatives. The hydroxyl group can be oxidized to an aldehyde or carboxylic acid, or used in ether or ester formation. The bromine atoms can be replaced with a variety of other functional groups using cross-coupling reactions, allowing for a systematic exploration of the chemical space around the core scaffold.

Structure-Activity Relationship (SAR) Studies: By creating a diverse library of derivatives and screening them for biological activity against a range of targets, researchers can establish structure-activity relationships. This information is crucial for optimizing the potency, selectivity, and pharmacokinetic properties of potential drug candidates.

Fragment-Based Drug Discovery: The relatively small size of this compound makes it an ideal candidate for fragment-based drug discovery (FBDD). In this approach, small molecules ("fragments") that bind weakly to a biological target are identified and then optimized to create more potent leads.

Integration of Artificial Intelligence and Machine Learning in Compound Discovery and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of chemical research. These computational tools can be applied to accelerate the discovery and optimization of compounds like this compound and its derivatives.

Future integration of AI and ML could focus on:

Predictive Synthesis: Machine learning models can be trained on vast datasets of chemical reactions to predict the outcomes of new synthetic routes. This can help chemists to identify the most promising pathways for synthesizing derivatives of this compound, saving time and resources.

In Silico Screening: AI algorithms can be used to screen virtual libraries of millions of compounds based on the this compound scaffold for their potential to bind to specific biological targets. This can help to prioritize which compounds to synthesize and test in the lab.

Property Prediction: Machine learning models can predict a wide range of properties for new molecules, including their solubility, toxicity, and metabolic stability. This information can be used to guide the design of new drug candidates with improved pharmacokinetic profiles.

De Novo Drug Design: Generative AI models can design entirely new molecules with desired properties. By providing the model with the this compound scaffold as a starting point, it could generate novel derivatives with a high probability of being active against a specific target.

Q & A

Basic: What are the key synthetic strategies for preparing (2,3-Dibromopyridin-4-yl)methanol, and how do reaction conditions influence bromination regioselectivity?

Answer:
The synthesis typically involves bromination of a pyridine precursor. For example, selective bromination at the 2- and 3-positions can be achieved using N-bromosuccinimide (NBS) in methanol under controlled temperature (e.g., room temperature for 24 hours) . The choice of solvent (e.g., methanol vs. dichloromethane) and stoichiometry of brominating agents critically affects regioselectivity. Steric and electronic factors of the pyridine ring must be considered; bulky substituents may hinder bromination at adjacent positions.

Basic: What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H and ¹³C NMR can confirm the substitution pattern and methanol group presence. The deshielding effect of bromine atoms aids in identifying adjacent protons.
  • X-ray Crystallography: Resolves spatial arrangement and bond angles, particularly useful for verifying bromine positions and hydrogen bonding interactions involving the hydroxyl group .
  • Chromatography: Reverse-phase HPLC with methanol-water gradients (e.g., 40–80% methanol) optimizes retention time and purity analysis, as demonstrated in method development for similar pyridine derivatives .

Advanced: How can contradictory reports on bromination regioselectivity be resolved methodologically?

Answer:
Contradictions often arise from variations in reaction conditions (e.g., solvent polarity, temperature). To resolve these:

Control Experiments: Systematically vary parameters (solvent, catalyst, bromine source) while monitoring outcomes via LC-MS.

Computational Modeling: Use density functional theory (DFT) to compare activation energies for bromination at different positions, predicting regioselectivity under specific conditions .

Isotopic Labeling: Trace reaction pathways using deuterated solvents to identify intermediates.
This approach aligns with methodologies for analyzing conflicting data in chemical synthesis .

Advanced: What computational approaches predict the reactivity of this compound in nucleophilic substitution reactions?

Answer:

  • DFT Studies: Calculate Fukui indices to identify electrophilic centers, particularly at C-4 due to electron-withdrawing bromine atoms.
  • Molecular Dynamics Simulations: Model solvent effects (e.g., methanol vs. DMF) on reaction kinetics.
  • Transition State Analysis: Assess steric hindrance from bromine atoms, which may slow substitution at adjacent positions. These methods have been validated in studies of analogous halogenated pyridines .

Methodological: How to design stability studies for this compound under varying pH and temperature conditions?

Answer:

Experimental Design: Use a factorial approach to test stability across pH (2–12) and temperatures (4°C, 25°C, 40°C).

Analytical Tools: Monitor degradation via UV-Vis (λmax ~270 nm for pyridine derivatives) and HPLC.

Kinetic Modeling: Fit degradation data to zero- or first-order models to determine shelf-life.
This mirrors chromatographic method development frameworks for pH and solvent optimization .

Advanced: What strategies optimize synthesis yield when steric effects from bromine impede reactivity?

Answer:

  • Catalytic Systems: Use Pd-catalyzed coupling to bypass direct substitution, leveraging bromine as a leaving group.
  • Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity, mitigating steric hindrance .
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of attacking agents.
    These strategies are derived from studies on sterically hindered dihydropyridines .

Basic: How does the electronic effect of bromine substituents influence the acidity of the methanol group?

Answer:
Bromine’s electron-withdrawing nature increases the acidity of the hydroxyl group. pKa can be measured via potentiometric titration in methanol-water mixtures. Comparative studies with non-brominated analogs (e.g., (4-methoxypyridin-2-yl)methanol) show a 1–2 unit decrease in pKa due to inductive effects .

Advanced: What role does this compound play in synthesizing heterocyclic pharmaceuticals?

Answer:
The compound serves as a precursor for:

  • Anticancer Agents: Bromine atoms facilitate Suzuki-Miyaura couplings with boronic acids to introduce aryl groups.
  • Antimicrobial Scaffolds: The methanol group can be oxidized to a ketone for further functionalization.
    These applications are supported by synthetic routes for triazole- and pyrimidine-based drugs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.